Product packaging for ML133 hydrochloride(Cat. No.:CAS No. 1222781-70-5)

ML133 hydrochloride

Cat. No.: B1147263
CAS No.: 1222781-70-5
M. Wt: 313.8 g/mol
InChI Key: NGQIBUUFXDPHKT-UHFFFAOYSA-N
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Description

Overview of Inwardly Rectifying Potassium Channels (Kir Channels) and Their Diverse Physiological Functions

Inwardly rectifying potassium (Kir) channels are a fundamental class of ion channels that play a pivotal role in regulating cellular excitability and potassium homeostasis across a wide range of tissues, including the brain, heart, and kidneys. guidetopharmacology.org Structurally, Kir channels are tetramers, with each of the four subunits possessing two transmembrane helices. tandfonline.comnih.gov Unlike voltage-gated potassium channels, they lack a conventional voltage-sensing domain. guidetopharmacology.org Their defining characteristic, inward rectification, is the result of a voltage-dependent block of the channel pore by intracellular molecules like magnesium ions and polyamines at positive membrane potentials. wikipedia.orgrupress.org This mechanism allows for a significant influx of K+ when the membrane potential is negative to the potassium equilibrium potential, but limits K+ efflux as the cell depolarizes. guidetopharmacology.orgwikipedia.org

The physiological functions of Kir channels are diverse and subfamily-dependent. acs.org They are instrumental in:

Setting the resting membrane potential: In many excitable cells, such as neurons and muscle cells, Kir channels help to establish and stabilize a negative resting membrane potential. tandfonline.comfrontiersin.org

Regulating cellular excitability: By controlling the resting membrane potential, Kir channels modulate the threshold for firing action potentials. guidetopharmacology.org

Cardiac function: In the heart, Kir channels are crucial for the terminal phase of action potential repolarization and for maintaining the resting potential of cardiomyocytes. ahajournals.orgnih.gov

Neuronal signaling: They are involved in controlling neuronal excitability and synaptic transmission. tandfonline.comrupress.org

The gating of Kir channels is regulated by various factors, including G proteins, intracellular pH, and ATP. guidetopharmacology.org For instance, Kir3 channels are activated by G proteins, while Kir6 channels (KATP channels) are inhibited by ATP, linking cellular metabolism to membrane excitability. guidetopharmacology.org

Characterization of the Kir2 Subfamily Channels and Their Critical Roles in Cellular Homeostasis

The Kir2 subfamily, often referred to as the "classical" Kir channels, are characterized by their strong inward rectification and are typically constitutively active. nih.gov This subfamily includes several members: Kir2.1 (KCNJ2), Kir2.2 (KCNJ12), Kir2.3 (KCNJ4), Kir2.4 (KCNJ14), and Kir2.6 (KCNJ18). nih.gov These channels can form both homomeric and heteromeric tetramers, leading to a diversity of functional channels. pnas.org

Members of the Kir2 subfamily are widely expressed in excitable cells, including neurons, cardiomyocytes, and skeletal muscle cells. nih.govplos.org Their primary role is to stabilize the resting membrane potential close to the potassium equilibrium potential. nih.gov This is critical for maintaining cellular homeostasis and ensuring proper electrical signaling.

Key roles of Kir2 subfamily channels include:

Cardiac Rhythm: Kir2.1, Kir2.2, and Kir2.3 are expressed in the human heart and are responsible for the cardiac inward rectifier current (IK1). ahajournals.orgpnas.org This current is vital for setting the resting membrane potential of cardiomyocytes and for the final phase of repolarization of the cardiac action potential. ahajournals.orgnih.gov Dysfunctional Kir2.1 channels are linked to cardiac arrhythmias and developmental disorders like Andersen-Tawil syndrome. nih.govnih.gov

Neuronal Excitability: In the nervous system, Kir2 channels are expressed in various neurons and glial cells, where they contribute to setting the resting membrane potential and controlling neuronal excitability. nih.govnih.gov For example, Kir2.1, Kir2.2, and Kir2.3 are found in the dorsal root ganglion and spinal cord, suggesting a role in sensory transduction and motor control. nih.gov

Muscle Function: Kir2.1 plays a well-defined role in regulating muscle contraction. nih.gov

Glial Function: In glial cells, Kir channels are thought to be involved in potassium spatial buffering, a process that clears excess potassium from the extracellular space. nih.gov

The different members of the Kir2 subfamily exhibit distinct properties. For instance, Kir2.1 and Kir2.2 show complete rectification, while Kir2.3 channels display incomplete rectification. ahajournals.org Furthermore, their sensitivity to extracellular potassium and pH can vary. ahajournals.orgresearchgate.net

Rationale for the Development and Research of Selective Small Molecule Inhibitors of Kir Channels

The critical and diverse physiological roles of Kir channels, and specifically the Kir2 subfamily, make them attractive targets for therapeutic intervention in a range of diseases. tandfonline.comlsu.edu However, a significant hurdle in understanding their precise functions and validating their therapeutic potential has been the lack of potent and selective pharmacological tools. tandfonline.comphysiology.org

The development of selective small molecule inhibitors is driven by several key factors:

Dissecting Physiological Roles: Given that most cells express multiple types of Kir channels, selective inhibitors are essential to isolate and study the contribution of a specific Kir channel subtype to cellular function and in disease models. frontiersin.org

Therapeutic Potential: The involvement of Kir channels in conditions such as cardiac arrhythmias, pain, and hypertension suggests that modulating their activity could offer novel therapeutic strategies. frontiersin.orgtandfonline.com For example, inhibitors of atrial-specific Kir channels are being explored for the treatment of atrial fibrillation. frontiersin.org

Overcoming Limitations of Existing Tools: For a long time, the primary inhibitor used in research was the barium ion (Ba2+), which is non-selective and blocks a wide range of potassium channels. frontiersin.org Peptide toxins, while potent, have limitations for therapeutic use due to poor bioavailability and antigenicity. jove.com

Enabling High-Throughput Screening: The development of fluorescence-based assays, such as thallium flux assays, has enabled the high-throughput screening of large compound libraries to identify novel and selective Kir channel modulators. physiology.orgjove.com

The discovery of ML133 hydrochloride was a direct result of such a high-throughput screening campaign aimed at identifying inhibitors of Kir2.1. nih.govnih.gov This compound has proven to be a valuable tool for studying the Kir2 family of channels. nih.gov

Table of Selectivity of ML133 for Kir Channel Subfamilies

Kir Channel Subfamily IC50 (µM) Species pH Reference(s)
Kir2.1 1.8 mouse 7.4 tocris.com
0.29 mouse 8.5 apexbt.commedchemexpress.com
Kir2.2 2.9 human 7.4 tocris.com
Kir2.3 4.0 human 7.4 tocris.com
Kir2.6 2.8 human 7.4 tocris.com
Kir1.1 (ROMK) > 300 rat 7.4 tocris.com
Kir4.1 76 rat 7.4 tocris.com
Kir7.1 33 human 7.4 tocris.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20ClNO B1147263 ML133 hydrochloride CAS No. 1222781-70-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO.ClH/c1-21-18-11-9-15(10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19(16)17;/h2-12,20H,13-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQIBUUFXDPHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10658031
Record name 1-(4-Methoxyphenyl)-N-[(naphthalen-1-yl)methyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222781-70-5
Record name 1-(4-Methoxyphenyl)-N-[(naphthalen-1-yl)methyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1222781-70-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Ii. Molecular Mechanisms of Action of Ml133 Hydrochloride

Selective Inhibition Profile of ML133 Hydrochloride on Kir2 Subfamily Channels

This compound has been identified as a selective blocker of the Kir2 subfamily of inwardly rectifying potassium (Kir) channels. tocris.commedchemexpress.com Its inhibitory activity is consistent across the different members of this subfamily, demonstrating its utility as a tool for studying the physiological roles of Kir2.x channels. nih.govnih.gov

Comprehensive Inhibitory Potency and Specificity Across Kir2.1, Kir2.2, Kir2.3, and Kir2.6

This compound exhibits potent inhibition of all tested members of the Kir2 subfamily. At a physiological pH of 7.4, the half-maximal inhibitory concentrations (IC50) are in the low micromolar range. Specifically, the IC50 values are 1.8 µM for murine Kir2.1, 2.9 µM for human Kir2.2, 4.0 µM for human Kir2.3, and 2.8 µM for human Kir2.6. tocris.comotavachemicals.com This indicates that ML133 does not show significant selectivity among the different Kir2.x family channels. medchemexpress.comnih.gov The potency of ML133 is notably pH-dependent, with increased inhibitory activity at a more alkaline pH. medchemexpress.comnih.govselleckchem.com For instance, the IC50 for Kir2.1 inhibition drops from 1.8 µM at pH 7.4 to 290 nM at pH 8.5. medchemexpress.comnih.govselleckchem.com

Inhibitory Potency of this compound on Kir2 Subfamily Channels (at pH 7.4)

Channel IC50 (µM)
mKir2.1 1.8 tocris.com
hKir2.2 2.9 tocris.com
hKir2.3 4.0 tocris.com
hKir2.6 2.8 tocris.com

Differential Activity Assessment Against Other Kir Subfamilies, including Kir1.1, Kir4.1, and Kir7.1

In contrast to its potent effect on the Kir2 subfamily, this compound demonstrates significantly weaker activity against other Kir subfamilies. It has virtually no effect on the renal outer medullary potassium channel, Kir1.1 (also known as ROMK), with an IC50 value greater than 300 µM. tocris.commedchemexpress.comnih.gov Its activity against Kir4.1 and Kir7.1 is also weak, with reported IC50 values of 76 µM and 33 µM, respectively. tocris.commedchemexpress.comnih.gov This makes ML133 the most selective small molecule inhibitor for the Kir2 family reported to date. medchemexpress.comnih.gov

Selectivity Profile of this compound Across Different Kir Subfamilies

Channel IC50 (µM)
Kir1.1 >300 tocris.commedchemexpress.com
Kir4.1 76 tocris.commedchemexpress.com
Kir7.1 33 tocris.commedchemexpress.com

Comparative Selectivity Analysis Versus Off-Target Ion Channels, G Protein-Coupled Receptors, and Transporters

To further establish its selectivity, ML133 was evaluated against a broad panel of other proteins. In a screening of 68 G protein-coupled receptors (GPCRs), ion channels, and transporters, ML133 displayed a generally clean ancillary pharmacology. nih.govusbio.net It was found to be inactive against L- and N-type calcium channels and several other potassium channels, including hERG, although it does show modest inhibition of hERG with an IC50 of 4.3 µM. nih.govnih.gov Furthermore, in a large-scale high-throughput screening campaign of over 213 assays not directed at Kir channels, ML133 was inactive in all but two. nih.govusbio.netsigmaaldrich.com While it shows potent inhibition of the cytochrome P450 enzyme 2D6 (IC50 = 0.13 µM) and moderate inhibition of 1A2 (IC50 = 3.3 µM), it is clean against 3A4 and 2C9 (IC50 >30 µM). selleckchem.comselleck.co.jp

Molecular Determinants Governing this compound Interaction with Kir2.1

Identification and Functional Characterization of Key Residues (e.g., D172, I176) within the Kir2.1 Channel

The molecular basis for the selective inhibition of Kir2.1 by this compound has been investigated through mutagenesis studies. nih.gov Key residues within the second transmembrane helix (M2), which forms the inner lining of the ion-conducting pore, have been identified as critical for the potency of ML133-mediated inhibition. nih.govresearchgate.net Specifically, aspartate at position 172 (D172) and isoleucine at position 176 (I176) in Kir2.1 are crucial. nih.govselleck.co.jpnih.gov

Mutating these residues in Kir2.1 to the corresponding residues found in the insensitive Kir1.1 channel (D172N and I176C) significantly reduces the potency of ML133. nih.gov The single D172N mutation decreases potency by 8-fold, while the double mutation (D172N/I176C) results in a 23-fold reduction. nih.gov Conversely, introducing the Kir2.1 residues into the Kir1.1 channel (N171D and C175I) confers sensitivity to ML133. nih.gov The negatively charged D172 residue is known to be a key determinant of the strong inward rectification of Kir2.1 channels by influencing the binding of intracellular polyamines and magnesium ions. frontiersin.org

Structural Insights into the Role of Transmembrane Domains in this compound Inhibition

Studies using chimeric channels constructed from parts of the sensitive Kir2.1 and the insensitive Kir1.1 channels have pinpointed the transmembrane domains (TMDs) as the critical region for ML133 inhibition. nih.govselleck.co.jp These chimeras revealed that the M1 and/or M2 transmembrane domains of Kir2.1 contain the essential molecular determinants for ML133's inhibitory action. nih.govselleck.co.jp The structure of Kir channels consists of a tetramer of subunits, each with two transmembrane helices (M1 and M2) that form the pore. researchgate.netfrontiersin.org The binding site for ML133 is suggested to be located within the ion conduction pathway, accessible from the intracellular side. nih.govnih.gov This is supported by the observation that the block of Kir2.1 by ML133 is dependent on the electrochemical gradient of potassium ions, a characteristic of pore blockers. nih.gov

Elucidation of the Pore Blocking Mechanism and Influence of Potassium Ion Flux

A key phenomenon associated with intracellular pore blockers is "knock-off," where the blocking molecule can be displaced from its binding site by the inward flux of potassium ions (K+). nih.gov This effect is typically more pronounced for weaker-binding inhibitors. nih.gov In the case of ML133, its interaction with the wild-type Kir2.1 channel is remarkably strong. nih.gov Experiments demonstrated that at a concentration of 10 μM, ML133 was not displaced from the wild-type Kir2.1 channel even in the presence of a high inward K+ ion flux (140 mM). nih.govselleckchem.com This indicates a stable and high-affinity binding within the channel pore. nih.gov

However, the knock-off phenomenon could be observed under conditions where the binding affinity was reduced. nih.gov For instance, when a much higher concentration of ML133 (100 μM) was applied to a mutant Kir2.1 channel (D172N/I176C) that exhibits decreased affinity for the compound, the inward potassium ion flux was able to displace the blocker. nih.gov Similarly, a weaker analog, compound 14g, was also displaced from the wild-type channel by K+ influx. nih.gov These findings collectively support the model of ML133 acting as a potent intracellular pore blocker, with its binding stability directly influencing the effect of potassium ion flux. nih.gov The critical molecular determinants for this potent inhibition have been identified as the D172 and I176 residues within the M1 and/or M2 transmembrane domains of the Kir2.1 channel. nih.govselleckchem.comtargetmol.comselleck.co.jp

Investigation of pH-Dependent Modulation of this compound Inhibition

A defining characteristic of this compound's activity is its significant dependence on pH. nih.govnih.govpnas.org The potency of its inhibitory effect on Kir2.1 channels is profoundly modulated by the pH of both the extracellular and intracellular environments, a finding that has been crucial in elucidating its mechanism of action. nih.gov

The inhibitory concentration (IC50) of ML133, a measure of its potency, changes dramatically with shifts in extracellular pH. nih.govnih.gov When ML133 is applied externally to cells, its potency increases as the extracellular solution becomes more alkaline. nih.gov At an acidic extracellular pH of 6.5, the IC50 is approximately 10.0 μM. nih.gov This decreases significantly to 1.8 μM at a neutral pH of 7.4, and its potency is further enhanced to 290 nM (0.29 μM) at an alkaline pH of 8.5. nih.govselleckchem.comnih.govmedchemexpress.comselleckchem.comxcessbio.combio-techne.com

Conversely, when ML133 is applied directly to the intracellular face of the channel using the inside-out patch-clamp technique, the pH dependence is inverted. nih.gov Under these conditions, the compound is more effective at a more acidic intracellular pH. The IC50 was measured to be 2.6 μM at an intracellular pH of 6.5, increasing to 4.3 μM at pH 7.4, and further weakening to 12.5 μM at pH 8.5. nih.gov This inverse relationship strongly suggests that the protonated form of ML133 is the active species that blocks the channel from within and that its access to this intracellular site is governed by extracellular pH. nih.gov

Inhibitory Potency (IC50) of ML133 at Various pH Values
Application SitepHIC50 Value (μM)Reference
Extracellular6.510.0 nih.gov
7.41.8 nih.govnih.govmedchemexpress.com
8.50.29 nih.govnih.govmedchemexpress.com
Intracellular6.52.6 nih.gov
7.44.3 nih.gov
8.512.5 nih.gov

The observed pH-dependent inhibition of ML133 is explained by a theoretical model centered on its chemical properties, protonation state, and differential membrane permeation. nih.gov this compound contains a basic secondary nitrogen, which can exist in either a protonated (charged) or a non-protonated (neutral) state depending on the surrounding pH. nih.gov The predicted acid dissociation constant (pKa) for this compound is 8.79. nih.gov

According to the model, the neutral, non-protonated form of ML133 is significantly more lipid-soluble and can readily permeate the cell membrane, whereas the charged, protonated form is more water-soluble and membrane-impermeant. nih.govnih.gov When the extracellular pH is high (e.g., 8.5), a larger fraction of the ML133 molecules exists in the neutral state. nih.gov This facilitates the diffusion of the compound across the plasma membrane into the cell's interior. nih.gov

Once inside the cell, where the intracellular pH is maintained at a relatively constant level of around 7.4, the neutral ML133 molecules are re-protonated to their charged, active form. nih.gov This process, often referred to as "ion trapping," leads to an accumulation of the charged ML133 within the cell. nih.gov The increased intracellular concentration of the active, protonated compound results in a more potent block of the Kir2.1 channel from its intracellular binding site. nih.gov This model is strongly supported by calculations showing that the shift in extracellular pH from 6.5 to 8.5 is expected to cause a nearly 70-fold increase in the intracellular concentration of ML133, which closely aligns with the experimentally observed 34-fold increase in inhibitory potency (a decrease in IC50). nih.gov The calculated ratio of total extracellular to intracellular ML133 concentration shifts from 1:0.13 at an external pH of 6.5 to 1:9.09 at an external pH of 8.5, quantitatively supporting the permeation and trapping model. selleckchem.comselleck.co.jpselleck.co.jp

Iii. Biological and Cellular Effects of Ml133 Hydrochloride

Modulation of Cellular Membrane Potential and Excitability

The primary mechanism of action for ML133 hydrochloride involves the blockade of Kir2 channels, which are crucial in establishing the resting membrane potential in various cell types. scbt.comnih.gov By inhibiting the outward flow of potassium ions through these channels, this compound leads to membrane depolarization. scbt.comnih.gov This alteration of the membrane potential can significantly impact cellular excitability. scbt.comnih.gov

In the context of endothelial progenitor cells (EPCs), treatment with this compound has been shown to trigger depolarization. nih.gov Similarly, in BV2 microglial cells, this compound affects the membrane potential. nih.gov The ability of this compound to modulate membrane potential is central to its diverse biological effects, influencing a range of cellular processes from proliferation to inflammation. nih.govnih.gov

Table 1: Inhibitory Activity of this compound on Kir Channels

Channel Subtype IC50 Value (pH 7.4) IC50 Value (pH 8.5) Reference
Kir2.1 1.8 μM 290 nM medchemexpress.comapexbt.comselleck.co.jp
mKir2.1 1.8 μM -
hKir2.2 2.9 μM -
hKir2.3 4.0 μM -
hKir2.6 2.8 μM -
Kir1.1 > 300 μM - medchemexpress.com
Kir4.1 76 μM - medchemexpress.com
Kir7.1 33 μM - medchemexpress.com

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound for various inwardly rectifying potassium (Kir) channel subtypes.

Influence on Cell Proliferation, Migration, and Differentiation Processes

This compound has demonstrated significant effects on the proliferation, migration, and differentiation of various cell types by inhibiting Kir2.1 channels.

In microglia, the resident immune cells of the central nervous system, Kir2.1 channel activity is implicated in their function. Inhibition of these channels by ML133 has been shown to attenuate the proliferation of microglia. tribioscience.comstressmarq.combiossusa.com Studies have indicated that ML133 can inhibit microglial priming, suggesting Kir2.1 channels as a potential therapeutic target for conditions involving neuronal damage. tribioscience.comstressmarq.com Furthermore, research has demonstrated that ML133 can suppress hypoxia-induced apoptosis in BV2 microglial cells. nih.gov The compound's ability to modulate microglial activity highlights its potential role in neuroinflammatory processes.

Research has shown that this compound can inhibit the proliferation and migration of human pulmonary artery smooth muscle cells (PASMCs). nih.govresearchgate.netnih.gov In a model where proliferation and migration were induced by platelet-derived growth factor (PDGF)-BB, ML133 reversed these effects. nih.govnih.gov This inhibitory action is associated with the downregulation of proliferating cell nuclear antigen (PCNA) and osteopontin (B1167477) (OPN), and the inhibition of the TGF-β1/SMAD2/3 signaling pathway. nih.govnih.gov These findings suggest that the Kir2.1 channel plays a role in the vascular remodeling seen in conditions like pulmonary hypertension. nih.gov

This compound influences the function of endothelial progenitor cells (EPCs), which are critical for neovascularization and vascular repair. nih.gov By blocking Kir2.1 channels and causing membrane depolarization, ML133 promotes EPC migration, adhesion, and differentiation into endothelial cells. nih.gov This enhancement of EPC biological functions has been observed to facilitate re-endothelialization and inhibit neointima formation in animal models of arterial injury. nih.gov The mechanism appears to involve the induction of autophagy. nih.gov Conversely, other studies have shown that while ML133-induced depolarization can promote some aspects of EPC activity, it may also attenuate the transition of EPCs into a pericyte phenotype under certain conditions. nih.gov

Impact on Pulmonary Artery Smooth Muscle Cell Proliferation and Migration

Role in Regulating Inflammatory Responses and Immune Cell Activation

This compound has been shown to modulate inflammatory responses primarily through its effects on macrophages.

The polarization of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is a key determinant of the inflammatory response. This compound has been found to influence this process. By blocking Kir2.1 channels and inducing membrane depolarization, ML133 treatment leads to a reduction in the expression of inflammatory genes in LPS-stimulated macrophages. nih.gov This suggests an anti-inflammatory effect. Specifically, the inhibition of Kir2.1 has been linked to a shift away from the M1 phenotype and potentially towards a more M2-like state. nih.gov This modulation of macrophage polarization is tied to the regulation of cellular metabolism, as Kir2.1-mediated membrane potential affects nutrient acquisition necessary for the inflammatory metabolic signature. nih.gov

Table 2: Cellular Processes Affected by this compound

Cell Type Process Affected Effect of ML133 Key Molecular Pathways/Targets Reference
Microglia Proliferation, Apoptosis Inhibition Kir2.1 nih.govtribioscience.comstressmarq.com
Pulmonary Artery Smooth Muscle Cells Proliferation, Migration Inhibition TGF-β1/SMAD2/3, OPN, PCNA nih.govnih.gov
Endothelial Progenitor Cells Migration, Adhesion, Differentiation Promotion Autophagy nih.gov
Macrophages Inflammatory Response, Polarization Inhibition of M1 phenotype Regulation of nutrient transporters nih.gov

This table outlines the observed effects of this compound on various cellular processes and the associated molecular mechanisms.

Suppression of Specific Pro-inflammatory Gene Expression in Macrophages

In macrophages stimulated with lipopolysaccharide (LPS), this compound has been shown to specifically suppress a cluster of metabolism-responsive inflammatory genes. nih.gov Research demonstrates that treatment with ML133 leads to a notable reduction in the mRNA expression of several key pro-inflammatory cytokines, including Interleukin-1 beta (Il1b), Interleukin-1 alpha (Il1a), Interleukin-6 (Il6), Interleukin-18 (Il18), Interleukin-12a (Il12a), and C-X-C motif chemokine 10 (Cxcl10). nih.gov This suppressive effect is consistent with the anti-inflammatory consequences of plasma membrane depolarization in macrophages. nih.gov

Interestingly, the expression of another major inflammatory gene, Tumor necrosis factor (Tnf), is not affected by ML133 treatment. nih.gov This indicates a selective mechanism of action rather than a general suppression of all inflammatory pathways. The reduction in Il1b and Il1a mRNA has been observed in LPS-stimulated peritoneal macrophages, further confirming the compound's specific inhibitory profile. nih.gov The mechanism underlying this selective gene suppression is linked to metabolic regulation, as the affected genes are known to be responsive to shifts in anabolic metabolism. nih.gov

Table 1: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated Macrophages
GeneEffect of ML133 TreatmentReference
Il1bSuppressed nih.gov
Il1aSuppressed nih.gov
Il6Suppressed nih.gov
Il18Suppressed nih.gov
Il12aSuppressed nih.gov
Cxcl10Suppressed nih.gov
TnfNot Affected nih.gov

Attenuation of Microglial Priming and Regulation of Reactive Oxygen Species Production

Microglial priming is a state of heightened reactivity that can lead to exaggerated inflammatory responses and subsequent neuronal damage. nih.govnih.gov this compound has been identified as an inhibitor of this process. Specifically, it has been demonstrated to reduce the priming of microglia induced by interferon-gamma (IFNγ). nih.govnih.gov Primed microglia exhibit an enhanced production of reactive oxygen species (ROS) upon secondary stimulation, a response that is significantly curtailed by ML133. nih.govfrontiersin.org

The mechanism by which ML133 attenuates microglial priming involves the modulation of key intracellular molecules. nih.gov Research indicates that the inhibitory effects of ML133 on the priming of ROS production are mediated through the regulation of intracellular glutathione (B108866) levels and nitric oxide production. nih.govnih.gov By interfering with these pathways, ML133 helps to prevent the excessive oxidative stress that is a hallmark of primed microglial activity. nih.govmdpi.com This suggests that the Kir2.1 channel, the primary target of ML133, is a crucial regulator of microglial reactivity and may represent a therapeutic target for conditions involving neuroinflammation. nih.govnih.gov

Neurobiological Implications and Neuroprotective Effects

The ability of this compound to modulate Kir2.1 channels has significant implications for neuronal function and survival, positioning it as a compound with notable neuroprotective potential. stressmarq.com Its actions on various neural cells and in models of neurological injury highlight the critical role of these ion channels in maintaining nervous system homeostasis.

This compound has been utilized as a pharmacological tool to investigate the influence of Kir2 channels on the excitability and activity of neurons in specific brain regions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Studies have employed ML133 to explore the role of the Kir2 family of inward rectifier potassium channels in regulating membrane excitability within the granule cells of the dentate gyrus (DG). sigmaaldrich.com The dentate gyrus is a critical component of the hippocampus involved in learning and memory, where the continuous generation of new neurons occurs throughout life. nih.govnih.gov By selectively blocking Kir2 channels, ML133 allows researchers to parse the contribution of these channels to both spontaneous and evoked network activity, shedding light on their importance in information processing within hippocampal circuits. sigmaaldrich.comnih.gov Similarly, the compound has been used to probe the effect of Kir2 channels on broader cortical neural activity. sigmaaldrich.comsigmaaldrich.com

Traumatic brain injury (TBI) triggers a complex cascade of events leading to both primary and secondary neuronal death. nih.gov Emerging evidence points to a neuroprotective role for this compound in this context. In a human organoid model of TBI, treatment with ML133 one hour after the injury was sufficient to enhance neuronal survival. stressmarq.com This finding suggests that the inhibition of Kir2.1 channels can interfere with the pathological processes that follow trauma, thereby preserving neurons that would otherwise be lost. stressmarq.comnih.gov The ability to promote neuronal survival in clinically relevant injury models underscores the therapeutic potential of targeting Kir2.1 channels. stressmarq.commdpi.com

Neuropathic pain often involves the activation and proliferation of spinal microglia, which contribute to central sensitization and pain maintenance. nih.govnih.gov this compound has been shown to effectively counter these processes. After a nerve injury, spinal microglia exhibit an increase in Kir2.1 channel expression and a hyperpolarization of their resting membrane potential. nih.gov By inhibiting Kir2.1 channels, ML133 reverses this hyperpolarization. nih.gov In vivo studies have demonstrated that intrathecal administration of ML133 significantly attenuates the proliferation of microglia and alleviates neuropathic pain behaviors following nerve injury. stressmarq.comnih.gov This modulation of microglial activity presents a targeted approach for managing neuropathic pain. nih.govneuropathie.numdpi.com

Contribution to Neuronal Survival in Models of Traumatic Brain Injury

Interplay with Intracellular Signaling Pathways

The biological effects of this compound are rooted in its ability to influence key intracellular signaling pathways downstream of Kir2.1 channel inhibition. In microglia, its capacity to curb IFNγ-induced priming and ROS production is linked to the regulation of nitric oxide and intracellular glutathione levels. nih.govnih.gov Furthermore, research in other cell types suggests broader signaling implications. For instance, in endothelial progenitor cells, ML133-induced autophagy was found to be mediated, at least in part, by an increase in ROS activity, which likely involves intracellular calcium signaling. nih.gov Other studies have implicated ML133 in modulating pathways such as the TGF-β1/SMAD2/3 signaling cascade. researchgate.net In the context of microglial activation, pathways involving p38 mitogen-activated protein kinase (p38MAPK) and nuclear factor-kappa B (NF-κB) are crucial for producing inflammatory responses, and the modulation of ion channels like Kir2.1 can intersect with these cascades to alter cellular function. nih.govnih.gov

Modulation of the Akt/mTOR/Snail Signaling Pathway

Effects on Cellular Metabolism and Nutrient Homeostasis

This compound significantly impacts the metabolic state of cells, particularly under inflammatory conditions. Its primary mechanism of action—blockade of the Kir2.1 channel and subsequent membrane depolarization—initiates a cascade of metabolic adaptations related to nutrient sensing and uptake.

In inflammatory macrophages, such as those stimulated with lipopolysaccharide (LPS), this compound induces a state that mimics caloric restriction. nih.gov Unbiased metabolomic profiling of LPS-stimulated macrophages treated with ML133 revealed a decrease in metabolites associated with anabolic metabolism. nih.gov This metabolic shift is accompanied by the suppression of a specific cluster of metabolism-responsive inflammatory genes, including Il1b, Il1a, Il6, and Il18. nih.gov

The cellular response to this ML133-induced nutrient-limited state involves the activation of key metabolic stress pathways. nih.gov These adaptations include the induction of autophagy, a cellular recycling process, and the activation of nutrient-sensing kinases such as AMP-activated protein kinase (AMPK) and General control nonderepressible 2 (GCN2). nih.gov These pathways are typically engaged during periods of nutrient starvation to conserve resources and maintain cellular homeostasis. nih.gov Furthermore, the supplementation of S-adenosylmethionine (SAM), a critical epigenetic modulator, was able to restore the expression of the suppressed inflammatory gene Il1b in ML133-treated macrophages, suggesting a link between the metabolic changes and epigenetic regulation of inflammation. nih.gov

The metabolic effects of this compound are directly linked to its ability to alter the plasma membrane potential (Vm) and consequently regulate the function of nutrient transporters. nih.gov The hyperpolarized membrane potential maintained by Kir2.1 channels is crucial for the proper surface expression and function of key nutrient transporters. nih.gov

By inhibiting Kir2.1, ML133 causes membrane depolarization. nih.gov This depolarization has been shown to dose-dependently inhibit the surface expression of the glucose transporter GLUT1 and the amino acid transporter 4F2hc (also known as CD98hc) on LPS-stimulated macrophages. nih.gov The reduction in surface transporters limits the cell's ability to acquire extracellular nutrients like glucose and amino acids, which are essential for fueling the heightened metabolic demands of an inflammatory response. nih.gov Pathway enrichment analysis of genes affected by ML133-induced depolarization showed a significant link to the 'endocytosis' pathway, suggesting that the loss of surface nutrient transporters may occur through their enhanced internalization from the cell membrane. nih.gov This ionic control of nutrient transporter localization is a key mechanism through which ML133 modulates macrophage metabolism and inflammatory function. nih.gov

Iv. Pharmacological Characterization of Ml133 Hydrochloride

Detailed Potency and Inhibitory Concentration (IC50) Determinations Across Targeted Kir Channels

ML133 hydrochloride has been identified as a potent and selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels. Its inhibitory activity is notably dependent on the extracellular pH, with increased potency observed at more alkaline pH levels. nih.govresearchgate.net This pH dependence is linked to the protonation state of the molecule's secondary amine. nih.gov

At a physiological pH of 7.4, this compound blocks the mouse Kir2.1 (mKir2.1) channel with an inhibitory concentration (IC50) of 1.8 μM. nih.govtocris.commedchemexpress.comusbio.net The potency increases significantly at a pH of 8.5, where the IC50 value for Kir2.1 is 290 nM. nih.govresearchgate.netmedchemexpress.comnih.gov Conversely, in a more acidic environment with a pH of 6.5, its inhibitory effect is reduced, reflected by an IC50 of 10.0 μM. nih.govresearchgate.net

The inhibitory profile of ML133 extends across other members of the Kir2 family with similar potencies at pH 7.4. It blocks human Kir2.2 (hKir2.2), Kir2.3 (hKir2.3), and Kir2.6 (hKir2.6) channels with IC50 values of 2.9 μM, 4.0 μM, and 2.8 μM, respectively. tocris.comrndsystems.combio-techne.com

This compound demonstrates significant selectivity for the Kir2 family over other Kir channel subfamilies. It is largely ineffective against the renal outer medullary potassium channel Kir1.1 (rKir1.1 or ROMK), with a reported IC50 greater than 300 μM at pH 7.4. nih.govtocris.commedchemexpress.comrndsystems.com Its activity against Kir4.1 and Kir7.1 is weak, with IC50 values of 76 μM and 33 μM, respectively. nih.govresearchgate.nettocris.commedchemexpress.comrndsystems.com This makes ML133 the most selective small molecule inhibitor reported for the Kir2 family to date. researchgate.netmedchemexpress.combiocompare.com

Comprehensive Structure-Activity Relationship (SAR) Studies Guiding Kir2.1 Inhibitor Design

The discovery of this compound originated from a high-throughput screening (HTS) campaign that evaluated over 300,000 small molecules from the Molecular Libraries Small Molecule Repository (MLSMR) to identify inhibitors of Kir2.1 channels. nih.govresearchgate.net The initial screening utilized a thallium influx assay as a surrogate for potassium flux. nih.gov This effort led to the identification of a hit compound, CID 17367817, which served as the scaffold for further chemical optimization. nih.gov

The core structure of the hit compound features two hydrophobic benzylic groups connected by a linker containing a basic secondary nitrogen. nih.gov Structure-activity relationship (SAR) studies were systematically conducted to refine this scaffold. One series of analogs was synthesized via a reductive amination sequence, where the naphthalen-1-ylmethylamine portion of the molecule was kept constant while various aldehydes were introduced to explore the "right-hand" side of the structure. nih.govnih.gov However, these modifications did not yield compounds with improved potency compared to the parent molecule, ML133. nih.gov

To understand the molecular basis for ML133's selectivity and potency, mutagenesis studies were performed on the Kir2.1 and Kir1.1 channels. nih.govresearchgate.net These studies identified two amino acid residues in the pore region of Kir2.1, D172 and I176, as critical determinants for ML133 sensitivity. nih.gov A single mutation of D172N in Kir2.1 significantly decreased the potency of ML133, while a double mutation (D172N/I176C) reduced it even further. nih.gov Conversely, transplanting the corresponding residues into the insensitive Kir1.1 channel (N171D and C175I) conferred sensitivity to ML133. researchgate.net These findings provided a crucial model for understanding the specific interactions between the inhibitor and the channel, guiding future efforts in the rational design of more potent and selective Kir inhibitors. nih.govresearchgate.net

Ancillary Pharmacology Profile Against a Broad Panel of Biological Targets

To assess its specificity and potential for off-target effects, this compound was evaluated against a wide array of biological targets. The compound exhibited a generally clean ancillary pharmacology profile. nih.govnih.gov

In a broad screening panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters, ML133 showed minimal activity at a concentration of 10 μM, with significant inhibition (>50%) observed for only six targets. nih.govnih.gov Notably, ML133 displayed no inhibitory activity on L-type and N-type calcium channels. nih.govnih.gov It was also screened across more than 218 assays conducted by the Molecular Libraries Probe Production Centers Network (MLPCN) and was found to be active in only two assays not related to Kir2.1. nih.govusbio.net

V. Methodological Approaches in Ml133 Hydrochloride Research

In Vitro Experimental Systems and Assays

In vitro studies have been fundamental in characterizing the pharmacological profile of ML133 hydrochloride. These laboratory-based experiments utilize cellular and molecular systems to dissect the compound's activity in a controlled environment.

The discovery of ML133 as a Kir2.1 inhibitor was the result of a large-scale high-throughput screening (HTS) campaign. nih.govnih.gov The process began with the screening of the Molecular Libraries Small Molecule Repository (MLSMR), which contained over 300,000 small molecules. nih.govnih.gov This initial screen used a thallium (Tl+) flux assay in a HEK293 cell line stably expressing Kir2.1 channels. nih.gov Thallium influx serves as a surrogate for potassium flux, and its measurement using a thallium-sensitive fluorescent dye (FluxOR) allowed for the rapid identification of potential inhibitors. nih.gov

From the initial HTS, 2,265 compounds were identified as potential hits. nih.gov These were then subjected to confirmation screening and counter-screening against the parental HEK293 cells to eliminate non-specific compounds. nih.gov Further counter-screening against other ion channels, such as hERG and KCNQ9, led to the selection of a lead compound for further chemical optimization, ultimately resulting in the identification of ML133. nih.gov

Electrophysiological techniques have been crucial for the detailed characterization of ML133's inhibitory effects on Kir2 channels. nih.govnih.gov Both manual and automated patch clamp recordings have been employed to measure the ion channel currents in whole-cell and inside-out patch configurations. nih.gov

Manual patch clamp experiments have provided a high level of detail regarding the dose-dependent and pH-dependent inhibition of Kir2.1 by ML133. nih.gov For instance, whole-cell recordings from HEK293 cells stably expressing Kir2.1 were used to determine the IC50 values of ML133 at different pH levels. nih.gov These experiments involve applying a voltage protocol, typically a ramp from -100 mV to +100 mV, to measure the inward rectifier currents before and after the application of ML133. nih.gov Inside-out patch experiments have also been used to investigate the intracellular site of action of ML133. nih.gov

Automated patch clamp systems, such as the IonWorks Quattro and IonWorks Barracuda, have enabled higher throughput analysis of ML133's effects on Kir2.1 and other ion channels. nih.govnih.gov These systems allow for the rapid testing of multiple compounds or concentrations, which is particularly useful for structure-activity relationship (SAR) studies and for assessing the selectivity of the compound against a panel of other ion channels. nih.govmaxcyte.com

The study of this compound has utilized a variety of cell culture models to understand its effects in different contexts.

Recombinant Cell Lines: The most commonly used cell lines are Human Embryonic Kidney 293 (HEK293) cells that have been engineered to stably express specific ion channel subunits, such as Kir2.1, Kir2.2, Kir2.3, Kir1.1, and Kir4.1. nih.govnih.gov These recombinant cell lines provide a controlled system to study the direct interaction of ML133 with a specific ion channel in isolation. nih.govpnas.org Chinese Hamster Ovary (CHO) cells have also been used as a host for recombinant expression of ion channels for studying the effects of ML133. researchgate.net

Primary Cells: Research has also extended to primary cells to investigate the role of Kir2.1 in a more physiologically relevant setting. For example, ML133 has been used in studies involving primary microglial cells to understand the role of Kir2.1 in microglial migration and chemotaxis. tocris.com Additionally, studies on peritoneal macrophages have utilized ML133 to explore the role of Kir2.1 in inflammation. nih.gov

Induced Pluripotent Stem Cells (iPSCs): The use of iPSCs in ML133 research is an emerging area. nih.govnih.govstemcell.com iPSCs can be differentiated into various cell types, such as neurons and cardiomyocytes, which endogenously express Kir2 channels. reprocell.com This technology offers the potential to study the effects of ML133 in human cells derived from patients with specific genetic backgrounds, providing a powerful tool for disease modeling and investigating the therapeutic potential of Kir2 channel modulation. nih.gov

To understand the broader cellular impact of this compound beyond direct ion channel inhibition, a variety of biochemical and molecular biology assays have been employed.

Gene Expression Profiling: RNA sequencing (RNA-seq) has been used to analyze changes in gene expression in response to ML133 treatment. nih.govcancer-pku.cnbio-rad.com For example, in lipopolysaccharide (LPS)-stimulated macrophages, RNA-seq revealed that ML133 suppressed the expression of a cluster of inflammatory genes, including Il1b, Il1a, Il6, Il18, Il12a, and Cxcl10. nih.gov This type of analysis provides a global view of the transcriptional changes induced by the compound.

Protein Analysis: Western blotting is a common technique used to assess the levels of specific proteins. researchgate.netnih.govproteinatlas.org In the context of ML133 research, it has been used to confirm the expression of Kir2.1 channels in recombinant cell lines and to examine the levels of downstream signaling proteins. nih.govresearchgate.net For instance, western blotting showed that ML133 treatment led to a reduction in pro-IL-1β protein expression in LPS-stimulated macrophages. nih.gov

Immunocytochemistry: This technique is used to visualize the localization of specific proteins within cells. sartorius.com In studies involving ML133, immunocytochemistry could be used to confirm the expression and subcellular localization of Kir2.1 channels in the cell models being studied.

Functional cell-based assays are critical for understanding the physiological consequences of Kir2 channel inhibition by this compound.

Proliferation Assays: These assays, such as the CCK8 assay and colony formation assays, measure the rate of cell growth and division. nih.gov They can be used to determine if ML133 affects the proliferation of different cell types. sartorius.comnih.gov

Migration and Chemotaxis Assays: The ability of cells to move in response to a chemical gradient is essential for many physiological and pathological processes. sartorius.comfrontiersin.orgnih.govsartorius.com Transwell migration assays and wound healing (scratch) assays are commonly used to study cell migration and chemotaxis. frontiersin.orgnih.govsartorius.com Studies have utilized these assays to demonstrate the role of Kir2.1 channels in the migration of microglial cells, with ML133 being used as a pharmacological tool to inhibit this process. tocris.comfrontiersin.org

Apoptosis Assays: Apoptosis, or programmed cell death, can be assessed using techniques like flow cytometry to detect markers such as Annexin V. sartorius.comnih.gov These assays can determine whether the inhibition of Kir2 channels by ML133 induces or prevents apoptosis in specific cell types. nih.gov

Application of Biochemical and Molecular Biology Assays (e.g., Gene Expression Profiling, Protein Analysis, Immunocytochemistry)

In Vivo Preclinical Research Models

While the majority of research on this compound has been conducted in vitro, the transition to in vivo preclinical models is a critical step in evaluating its potential therapeutic applications. biotestfacility.comangelinipharma.com These studies involve the use of living organisms, typically rodents, to assess the compound's efficacy and pharmacokinetic profile in a whole-animal system. biotestfacility.com

Compound Names

Compound Name
This compound
ML133
Hydrocinnamic Acid
Dorsomorphin
Compound C

Application in Rodent Models of Neurological Conditions (e.g., Nerve Injury, Brain Injury)

The investigation of this compound's therapeutic potential in neurological disorders has been facilitated by various rodent models that replicate the pathological features of human conditions such as nerve and brain injuries. These models are essential for understanding the compound's mechanism of action and its effects on complex biological systems.

In the context of neuropathic pain resulting from nerve injury, animal models are crucial. A common approach involves creating a peripheral nerve injury in rodents, such as rats or mice, to mimic conditions like chronic constriction injury or spinal nerve ligation. Research has shown that following a nerve injury, the intrathecal administration of ML133 can attenuate neuropathic pain behaviors. stressmarq.com This has been linked to the compound's ability to inhibit the proliferation of microglia, the primary immune cells in the central nervous system, suggesting that the Kir2.1 channel plays a significant role in the neuro-inflammatory response to nerve damage. stressmarq.com

For studying traumatic brain injury (TBI), researchers utilize models that inflict a controlled mechanical injury to the rodent brain. aapmr.org These can range from fluid percussion injury to controlled cortical impact, which simulate the primary damage seen in human TBI. ceconnection.com While much of the research is in early stages, studies using human organoid models of TBI have shown that treatment with ML133 one hour after the injury can improve neuronal survival. stressmarq.com This points to the Kir2.1 channel as a potential therapeutic target for mitigating neuronal damage following trauma. stressmarq.com The use of rodent models allows for the examination of post-injury cellular processes, such as inflammation and neuronal death, and how they are modulated by this compound. mdpi.comnih.gov

Table 1: Application of this compound in Neurological Models

Neurological Condition ModelKey Research FindingImplicationReference
Nerve Injury (Neuropathic Pain)Intrathecal ML133 attenuated microglial proliferation and neuropathic pain behaviors.Kir2.1 channels are a potential target for managing neuroinflammation and pain after nerve damage. stressmarq.com
Traumatic Brain Injury (Human Organoid Model)ML133 treatment improved neuronal survival when administered post-injury.Suggests a neuroprotective role for ML133 in the acute phase of TBI. stressmarq.com

Experimental Models for Studying Pulmonary Vascular Remodeling

The role of this compound in cardiovascular research, particularly concerning pulmonary hypertension, is investigated using established experimental models of pulmonary vascular remodeling (PVR). PVR is a key pathological feature of pulmonary hypertension, characterized by the proliferation and migration of pulmonary artery smooth muscle cells (PASMCs), leading to thickened and less compliant pulmonary arteries. nih.govscireq.com

One of the primary in-vivo models used is the monocrotaline (B1676716) (MCT)-induced pulmonary hypertension model in rats. researchgate.net MCT is a plant alkaloid that, when injected into rats, causes endothelial damage and triggers a cascade of events leading to significant PVR and elevated pulmonary arterial pressure, closely mimicking aspects of the human disease. In studies utilizing this model, analysis of lung tissue from MCT-treated rats revealed increased expression of the KIR2.1 channel. researchgate.net

In complementary in-vitro experiments, human pulmonary artery smooth muscle cells (HPASMCs) are cultured and stimulated with growth factors like platelet-derived growth factor (PDGF)-BB to induce proliferation and migration, simulating the cellular processes of PVR. researchgate.net The application of this compound, as a KIR2.1 inhibitor, to these cell cultures has been shown to reverse the effects of PDGF-BB. Specifically, ML133 inhibited the proliferation and migration of HPASMCs. researchgate.net These findings demonstrate that KIR2.1 channels are involved in the signaling pathways that drive PVR, such as the TGF-β1/SMAD2/3 pathway. researchgate.net By blocking these channels, ML133 can interfere with the pathological remodeling of pulmonary vessels. researchgate.net

Table 2: Use of this compound in Pulmonary Vascular Remodeling (PVR) Models

Experimental ModelModel TypeKey Finding with ML133Reference
Monocrotaline (MCT)-Induced Pulmonary HypertensionIn-Vivo (Rat)Increased KIR2.1 expression was observed in the pulmonary vessels of hypertensive rats. researchgate.net
PDGF-BB-Stimulated Human PASMCsIn-VitroML133 reversed cell proliferation and migration induced by the growth factor. researchgate.net

Computational and Structural Biology Contributions

Design and Analysis of Chimeric Channels and Site-Directed Mutagenesis Experiments

A significant challenge in ion channel pharmacology is achieving selectivity for specific channel subtypes. Computational and structural biology approaches, particularly the use of chimeric channels and site-directed mutagenesis, have been instrumental in understanding the molecular basis for this compound's selectivity and mechanism of action. nih.gov

ML133 is a potent inhibitor of the Kir2.x family of potassium channels but has virtually no effect on the closely related Kir1.1 channel. nih.govmedchemexpress.com To pinpoint the specific structural elements responsible for this selectivity, researchers have constructed chimeric channels. These are engineered proteins that combine domains from both an ML133-sensitive channel (Kir2.1) and an insensitive one (Kir1.1). nih.govotavachemicals.com By testing the effect of ML133 on these chimeras, investigators identified that the critical molecular determinants for inhibition reside within the transmembrane domains (M1 and/or M2) of the Kir2.1 channel. selleckchem.com

Following the localization of the binding region, site-directed mutagenesis was employed to identify the exact amino acid residues involved. nih.govmdpi.com This technique allows for the specific substitution of individual amino acids within the channel's protein sequence. Through this precise method, two residues in the M2 segment of Kir2.1, Aspartic acid 172 (D172) and Isoleucine 176 (I176), were identified as being critical for the potent inhibition by ML133. nih.govselleckchem.com The importance of these residues was confirmed by a "transplant" experiment: when the corresponding amino acids in the insensitive Kir1.1 channel (N171 and C175) were mutated to their Kir2.1 counterparts (N171D and C175I), the Kir1.1 channel became sensitive to inhibition by ML133. nih.gov These experiments provide definitive evidence for the binding site and the structural basis for ML133's selectivity.

Table 3: Key Residues for ML133 Inhibition Identified by Mutagenesis

ChannelResidue PositionOriginal Amino AcidSensitivity to ML133Reference
Kir2.1 (Wild-Type)172Aspartic Acid (D)Sensitive nih.govotavachemicals.com
Kir2.1 (Wild-Type)176Isoleucine (I)Sensitive nih.govotavachemicals.com
Kir1.1 (Wild-Type)--Insensitive nih.gov
Kir1.1 (Mutant N171D/C175I)171 / 175Aspartic Acid (D) / Isoleucine (I)Gained Sensitivity nih.gov

Development of Theoretical Models to Predict and Interpret this compound's Inhibitory Mechanisms

Theoretical and predictive models of this compound's action are built upon detailed electrophysiological and structural data. These models aim to explain how the compound physically interacts with the Kir2.1 channel to block the flow of potassium ions.

One central aspect of the inhibitory mechanism is its pH dependence. The blockade of Kir2.1 channels by ML133 is significantly more potent at alkaline pH (e.g., 8.5) compared to neutral (7.4) or acidic (6.5) conditions. nih.govpnas.org This suggests a model where the protonation state of the ML133 molecule is critical for its activity. The compound is likely more active in its deprotonated, neutral form, which can more readily cross the cell membrane to reach its binding site within the channel pore from the intracellular side. selleckchem.com The ratio of extracellular to intracellular ML133 concentration has been shown to change dramatically with pH, supporting this membrane permeation model. selleckchem.com

The prevailing theoretical model posits that ML133 acts as an intracellular pore blocker. nih.gov This is supported by experiments investigating the "knock-off" phenomenon, where the flow of ions through the channel can sometimes dislodge a bound blocker from its site. For the wild-type Kir2.1 channel, the inward flux of K+ ions does not easily displace ML133, indicating a high-affinity interaction. nih.govselleckchem.com However, when tested on a mutant channel with reduced affinity (the D172N/I176C mutant), K+ influx was able to displace the compound. nih.gov This provides strong evidence for a binding site located within the ion-conducting pathway, consistent with a pore-blocking mechanism. The combination of structural data from mutagenesis studies and the functional data from electrophysiology allows for the continuous refinement of these theoretical models, providing a clearer picture of how this compound selectively inhibits Kir2 family channels.

Vi. Future Directions and Research Gaps in Ml133 Hydrochloride Studies

Expansion of Research into Broader Biological Networks and Potential Unidentified Off-Target Interactions

Initial studies have confirmed that ML133 hydrochloride is a selective inhibitor of the Kir2 family of inward rectifier potassium channels. nih.govmedchemexpress.comrndsystems.comtocris.combio-techne.com However, a comprehensive understanding of its interactions with broader biological networks is still needed. While it shows modest selectivity against hERG and a larger panel of GPCRs, ion channels, and transporters, the full scope of its off-target effects is not completely characterized. nih.govsigmaaldrich.com

Future research should focus on:

Comprehensive Off-Target Screening: Employing broad-based screening panels to identify any currently unknown molecular targets of this compound. This will help to better interpret experimental results and anticipate potential side effects in more complex biological systems.

Network Pharmacology: Utilizing computational and systems biology approaches to predict and analyze the impact of this compound on interconnected biological pathways. substack.com This can reveal downstream effects beyond the direct inhibition of Kir2 channels and identify potential new applications.

Differential Cellular Responses: Investigating the effects of this compound in various cell types and tissues to understand how its activity is modulated by the specific molecular environment. For instance, its effects on microglia have been a subject of study. rndsystems.comsigmaaldrich.com

Further Investigation of In Vivo Pharmacological Efficacy and Safety in Complex Physiological Systems

To date, the utility of this compound has been primarily limited to in vitro studies. nih.gov This is largely due to its high protein binding and high intrinsic clearance in both human and rat models, which pose challenges for in vivo applications. nih.govselleck.co.jp While it is soluble in saline, its in vivo pharmacokinetics have not been extensively performed. nih.gov

Key areas for future in vivo research include:

Pharmacokinetic Profiling: Conducting detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. This will be crucial for designing effective in vivo experiments.

Efficacy in Disease Models: Evaluating the therapeutic potential of this compound in animal models of diseases where Kir2 channels are implicated, such as cardiovascular disorders and pain. researchgate.net

Translational Studies: Bridging the gap between preclinical animal studies and potential clinical applications by carefully evaluating both the efficacy and potential toxicity in more complex physiological systems. google.com

Development and Characterization of Novel Analogues with Enhanced Selectivity, Potency, or Pharmacokinetic Profiles

The development of this compound was a significant step in providing a selective tool for studying Kir2.x channels. nih.govresearchgate.net However, there is room for improvement. The initial structure-activity relationship (SAR) studies established the importance of the 4-methoxybenzyl moiety for its activity. nih.gov

Future efforts in medicinal chemistry should aim to:

Synthesize Novel Analogues: Create new chemical entities based on the ML133 scaffold to improve its properties. researchgate.netgoogle.com

Enhance Selectivity and Potency: Modify the chemical structure to increase its specificity for individual Kir2.x channel subtypes and to lower the effective concentration.

Improve Pharmacokinetic Properties: Design analogues with reduced protein binding and lower intrinsic clearance to make them more suitable for in vivo studies.

Exploration of Emerging Therapeutic Applications and Disease Models

The role of Kir2 channels in various physiological and pathological processes suggests that this compound and its future analogues could have a wide range of therapeutic applications. physiology.org Research has already pointed to its potential relevance in studying microglia and neuroinflammation. rndsystems.comsigmaaldrich.com

Emerging areas for exploration include:

Neurological Disorders: Investigating the potential of this compound in models of diseases such as epilepsy, where neuronal excitability is a key factor.

Cardiovascular Conditions: Further exploring its effects on cardiac arrhythmias and other heart-related conditions, given the role of Kir2 channels in cardiac electrophysiology. researchgate.net

Inflammatory Diseases: Expanding on the initial findings in microglia to explore its utility in a broader range of inflammatory and autoimmune conditions. tocris.comgoogle.com

Integration of Systems Biology and Multi-omics Approaches for a Holistic Understanding of this compound's Effects

To gain a comprehensive understanding of how this compound functions, it is essential to move beyond single-target analyses and embrace a more holistic approach. mdpi.comfrontiersin.org Systems biology, combined with multi-omics technologies, can provide a detailed picture of the molecular changes induced by this compound. nih.govfrontiersin.org

Future research should integrate:

Genomics and Transcriptomics: To identify changes in gene and RNA expression following treatment with this compound.

Proteomics: To analyze alterations in protein levels and post-translational modifications.

Metabolomics: To measure changes in the cellular metabolic profile.

By integrating these multi-omics datasets, researchers can construct detailed network models of this compound's effects, leading to new hypotheses about its mechanism of action and potential therapeutic uses. mdpi.com

Q & A

Q. What is the mechanistic basis for ML133 hydrochloride's selectivity toward Kir2 family channels?

this compound selectively inhibits Kir2 channels (Kir2.1, Kir2.2, Kir2.3) by binding to their cytoplasmic pore domain, which disrupts potassium conductance. Its selectivity is pH-dependent, with IC50 values of 1.8 µM at pH 7.4 and 290 nM at pH 8.5, likely due to protonation-sensitive interactions with channel residues . Unlike other Kir family members (e.g., Kir1.1), Kir2 channels exhibit structural motifs that enhance ML133 binding, as shown in mutagenesis studies .

Q. How should pH conditions be optimized for in vitro studies using this compound?

Experimental pH must align with the target tissue or cellular compartment. For example:

  • Neuronal or immune cell studies (pH ~7.4): Use 1–5 µM ML133 to achieve ~50% Kir2.1 inhibition.
  • High-pH microenvironments (e.g., renal tubules, pH 8.5): Lower concentrations (200–500 nM) suffice due to enhanced inhibitory potency . Always validate pH using intracellular probes and include buffering agents (e.g., HEPES) in media to stabilize conditions.

Q. What controls are essential when testing this compound in cellular assays?

  • Pharmacological controls : Compare ML133 with pan-Kir inhibitors (e.g., BaCl₂) to confirm Kir2-specific effects.
  • Genetic controls : Use Kir2.1-knockout cells or siRNA-mediated knockdown to rule off-target effects .
  • pH monitoring : Include parallel experiments at matched pH levels without ML133 to isolate pH-dependent artifacts .

Advanced Research Questions

Q. How can this compound be used to study membrane potential-dependent metabolic reprogramming in macrophages?

ML133 inhibits Kir2.1, depolarizing macrophage membranes and disrupting electrochemical gradients critical for glutamine uptake via SNAT2. Methodologies include:

  • Metabolomics : Track ¹³C-glucose/glutamine isotopic labeling to quantify shifts from oxidative phosphorylation to glycolysis .
  • Electrophysiology : Patch-clamp recordings to correlate Kir2.1 current suppression with membrane potential changes .
  • Functional assays : Measure pro-inflammatory cytokines (IL-1β, TNF-α) via qPCR or ELISA to link metabolic shifts to immune phenotypes .

Q. What experimental strategies validate ML133's role in tumor-associated macrophage (TAM) polarization?

  • In vivo models : Administer ML133 (5–10 mg/kg, i.p.) in murine tumor xenografts and assess TAM polarization via flow cytometry (CD86⁺ M1 vs. CD206⁺ M2 markers) .
  • Patient-derived organoids (PDOs) : Treat colorectal cancer PDOs with ML133 (1–5 µM) and profile TAM reprogramming using single-cell RNA-seq .
  • Combination therapy : Co-administer ML133 with anti-PD-1 antibodies to evaluate synergistic reduction in tumor growth .

Q. How do structural modifications of ML133 influence its pharmacological profile?

Structure-activity relationship (SAR) studies reveal:

  • Naphthylmethyl group : Critical for Kir2.1 binding; substitution reduces potency by >10-fold .
  • Methoxybenzyl moiety : Modulates pH sensitivity; removal abolishes pH-dependent IC50 shifts .
  • Salt forms : Hydrochloride salt enhances solubility in aqueous buffers compared to freebase .

Q. What techniques resolve contradictions in ML133's reported effects across different cell types?

  • Dose-response profiling : Test ML133 in primary vs. immortalized cells to identify lineage-specific sensitivities .
  • Cross-validation : Combine electrophysiology (Kir2.1 current blockade) with functional readouts (e.g., cytokine secretion) to confirm on-target activity .
  • Microenvironment mimicry : Use 3D culture systems or hypoxia chambers to replicate tissue-specific pH and ion gradients .

Methodological Best Practices

  • Data reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing ML133 concentrations, pH conditions, and validation controls in the "Experimental" section .
  • Reproducibility : Share raw electrophysiology traces, RNA-seq datasets, and metabolomic profiles in supplementary materials .
  • Ethical compliance : For in vivo studies, disclose ML133 administration routes, dosing schedules, and institutional animal care approvals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ML133 hydrochloride
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Reactant of Route 2
ML133 hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.